molecular formula C27H40NNaO5S B078372 Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate CAS No. 13183-81-8

Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate

Cat. No. B078372
CAS RN: 13183-81-8
M. Wt: 513.7 g/mol
InChI Key: SMFCODVQSWXCGR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate, also known as Sudan Black B, is a lipophilic dye that is widely used in scientific research. It is a black powder that is soluble in organic solvents and is commonly used to stain lipids in biological samples. Sudan Black B was first synthesized in 1925 by Paul Günther and is still widely used in research today.

Mechanism Of Action

Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B stains lipids by binding to the hydrophobic regions of the lipid molecules. The dye is particularly effective at staining neutral lipids, such as triglycerides and cholesterol esters. Once bound to the lipid molecules, Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B produces a black color that is easily visualized under a microscope.

Biochemical And Physiological Effects

Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B does not have any known biochemical or physiological effects on biological samples. It is a non-toxic dye that is safe to handle and dispose of. However, it should be noted that Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B is not selective for specific lipid classes and can stain non-specifically if not used appropriately.

Advantages And Limitations For Lab Experiments

One advantage of Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B is its ability to stain lipids in biological samples. This makes it a valuable tool for studying lipid metabolism and lipid-related diseases. Additionally, Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B is relatively inexpensive and easy to use, making it accessible to researchers with limited resources.
One limitation of Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B is its lack of selectivity for specific lipid classes. This can lead to non-specific staining if not used appropriately. Additionally, Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B is not suitable for use in live cells or tissues, as it requires fixation and permeabilization of the sample.

Future Directions

There are several future directions for the use of Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B in scientific research. One area of interest is the development of more selective lipid staining methods that can distinguish between different lipid classes. Additionally, there is a need for more sensitive and specific lipid detection methods that can provide more detailed information about lipid metabolism in biological samples. Finally, there is a need for more research into the potential role of lipids in disease development and progression.

Synthesis Methods

The synthesis of Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B involves the reaction of 1-naphthol with hexadecylamine and chlorosulfonic acid to form Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate III. Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate III is then reacted with sodium nitrite and hydrochloric acid to form Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B. The synthesis of Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B is a multi-step process that requires careful attention to detail to ensure the purity of the final product.

Scientific Research Applications

Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B is commonly used in scientific research to stain lipids in biological samples. It is often used in conjunction with other staining methods, such as hematoxylin and eosin staining, to provide a more complete picture of the sample. Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B is particularly useful for staining myelin in the central nervous system and is often used in studies of neurodegenerative diseases.

properties

CAS RN

13183-81-8

Product Name

Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate

Molecular Formula

C27H40NNaO5S

Molecular Weight

513.7 g/mol

IUPAC Name

sodium;3-(hexadecylcarbamoyl)-4-hydroxynaphthalene-1-sulfonate

InChI

InChI=1S/C27H41NO5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-28-27(30)24-21-25(34(31,32)33)22-18-15-16-19-23(22)26(24)29;/h15-16,18-19,21,29H,2-14,17,20H2,1H3,(H,28,30)(H,31,32,33);/q;+1/p-1

InChI Key

SMFCODVQSWXCGR-UHFFFAOYSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)S(=O)(=O)[O-])O.[Na+]

SMILES

CCCCCCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)S(=O)(=O)[O-])O.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)S(=O)(=O)[O-])O.[Na+]

Other CAS RN

13183-81-8

Origin of Product

United States

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